molecular formula C27H21Br2N3O7 B237450 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- CAS No. 137605-02-8

5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-

Cat. No. B237450
CAS RN: 137605-02-8
M. Wt: 659.3 g/mol
InChI Key: HIWZGZQZXVDTDD-DNOUQMJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of indole alkaloids and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- is not fully understood. However, it is believed that this compound exerts its effects by interacting with various cellular targets, including DNA, RNA, and proteins.
Biochemical and Physiological Effects:
5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been found to exhibit fluorescence properties that make it useful as a bioimaging tool.

Advantages and Limitations for Lab Experiments

The advantages of using 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- in lab experiments include its unique structure and properties, its potential applications in scientific research, and its availability. However, some limitations of using this compound in lab experiments include its toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the study of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-. These include further optimization of the synthesis method to obtain higher yields of the final product, the development of new applications in scientific research, and the study of the compound's interactions with cellular targets. Additionally, the use of this compound in combination with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- involves several steps. The first step involves the synthesis of the intermediate compound, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-5H-indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione. This intermediate compound is then subjected to further reactions to obtain the final product. The synthesis method has been optimized to obtain high yields of the final product.

Scientific Research Applications

5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe in bioimaging.

properties

CAS RN

137605-02-8

Product Name

5H-Indolo(2,3-a)pyrrolo(3,4-c)carbazole-5,7(6H)-dione, 1,11-dibromo-12,13-dihydro-12-(4-O-methyl-beta-D-glucopyranosyl)-

Molecular Formula

C27H21Br2N3O7

Molecular Weight

659.3 g/mol

IUPAC Name

14,20-dibromo-19-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaene-5,7-dione

InChI

InChI=1S/C27H21Br2N3O7/c1-38-26-16(7-33)39-25(23(36)24(26)37)9-4-10-14(5-13(9)28)31-22-18(10)19-12(6-30-27(19)29)17-11-2-8(34)3-15(35)20(11)32-21(17)22/h2,5-6,9,16,23-26,33,36-37H,3-4,7H2,1H3/t9?,16-,23-,24-,25+,26-/m1/s1

InChI Key

HIWZGZQZXVDTDD-DNOUQMJISA-N

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO

SMILES

COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO

Canonical SMILES

COC1C(OC(C(C1O)O)C2CC3=C4C5=C(N=CC5=C6C7=CC(=O)CC(=O)C7=NC6=C4N=C3C=C2Br)Br)CO

synonyms

bromorebeccamycin

Origin of Product

United States

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